4-butoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with significant potential in scientific research. It is identified by the CAS number 958708-47-9 and has a molecular formula of C23H25N3O3S, indicating a molecular weight of approximately 423.53 g/mol. The compound features a thieno[3,4-c]pyrazole core structure, which is noteworthy for its diverse biological activities.
Source: The compound is available for research purposes from various chemical suppliers, with prices varying based on the quantity purchased. For example, prices start at approximately $402 for 1 mg and can go up to $1,194 for 50 mg .
Classification: This compound belongs to the class of thieno[3,4-c]pyrazoles, which are known for their pharmacological properties including anti-inflammatory and analgesic effects. Such compounds are often explored in medicinal chemistry for their potential therapeutic applications.
The synthesis of 4-butoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide can involve multiple steps typically found in organic synthesis.
Methods: Common synthetic routes may include:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity but are not extensively documented in available literature.
The molecular structure of 4-butoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide can be represented using various structural formulas:
CCCCOc1ccc(cc1)C(=O)Nc1c2CS(=O)Cc2nn1c1ccccc1CThis notation indicates the presence of a butoxy group attached to a benzene ring and a thieno[3,4-c]pyrazole structure that incorporates both nitrogen and sulfur atoms.
The presence of functional groups such as amides and ketones within the structure suggests potential reactivity that could be exploited in further chemical transformations.
The chemical reactivity of this compound can be analyzed through its potential interactions based on its functional groups:
Technical details about specific reaction conditions and yields are generally necessary to fully understand these processes but are not extensively covered in available literature.
The mechanism of action for 4-butoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is likely related to its interaction with biological targets:
The physical and chemical properties of 4-butoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide include:
Understanding these properties is crucial for handling and application in research settings.
The applications of 4-butoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide extend into various scientific fields:
Further research into its biological activity could reveal additional applications in medicinal chemistry and drug development.
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: